N-isopropyl-N'-(4-methylphenyl)thiourea
Description
N-Isopropyl-N'-(4-methylphenyl)thiourea is a substituted thiourea derivative characterized by the general formula [R¹R²N][R³R⁴N]C=S, where R¹ = isopropyl (C₃H₇), R² = H, R³ = 4-methylphenyl (C₆H₄CH₃), and R⁴ = H. Thioureas are organosulfur compounds with diverse applications in medicinal chemistry, materials science, and coordination chemistry due to their ability to act as ligands, catalysts, and bioactive agents . The compound’s structure features a thiocarbonyl group (C=S) flanked by an isopropyl group and a 4-methylphenyl substituent, which influence its electronic, steric, and solubility properties.
Properties
Molecular Formula |
C11H16N2S |
|---|---|
Molecular Weight |
208.33g/mol |
IUPAC Name |
1-(4-methylphenyl)-3-propan-2-ylthiourea |
InChI |
InChI=1S/C11H16N2S/c1-8(2)12-11(14)13-10-6-4-9(3)5-7-10/h4-8H,1-3H3,(H2,12,13,14) |
InChI Key |
NXHQZFFTOBBUCV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=S)NC(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Thiourea derivatives exhibit significant variations in biological activity, physical properties, and structural motifs depending on their substituents. Below is a comparative analysis of N-isopropyl-N'-(4-methylphenyl)thiourea with structurally related compounds:
Structural and Functional Group Comparisons
Physicochemical Properties
- Solubility : The isopropyl group in this compound likely reduces water solubility compared to hydroxylated analogs (e.g., N-(4-hydroxyphenyl)thiourea, which forms hydrogen bonds with water) .
- Crystallography: Derivatives like N-(4-bromobutanoyl)-N'-(4-methylphenyl)thiourea adopt trans-cis configurations, enabling intramolecular hydrogen bonds (O⋯H–N) that stabilize their crystal structures. Similar planar thiourea fragments are observed in N,N'-bis(4-methylphenyl)thiourea, though steric hindrance from dual 4-methylphenyl groups may reduce conformational flexibility .
Research Findings and Implications
Replacing phenyl with 4-methylphenyl in N-isopropyl derivatives could optimize pharmacokinetic profiles .
Configuration Stability: Trans-cis configurations in thioureas (e.g., N-(4-bromobutanoyl)-N'-(4-methylphenyl)thiourea) correlate with improved crystallinity and thermal stability, critical for materials science applications .
Biological Optimization : Hybrid derivatives combining acyl/aroyl groups (e.g., benzoyl) with 4-methylphenyl substituents show promise for dual-action antimicrobial agents .
Tables
Table 1. Key Structural and Biological Comparisons of Selected Thioureas
| Property | This compound | N-(4-Methylbenzoyl)-N'-(4-methylphenyl)thiourea | N,N'-Bis(4-methylphenyl)thiourea |
|---|---|---|---|
| Molecular Weight | 208.33 g/mol | 297.37 g/mol | 256.37 g/mol |
| Key Functional Groups | C=S, isopropyl, 4-methylphenyl | C=S, benzoyl, 4-methylphenyl | C=S, dual 4-methylphenyl |
| Biological Activity | Inferred antimicrobial | Antibacterial, antifungal | Not reported |
| Solubility | Low (hydrophobic) | Moderate (polar benzoyl group) | Very low (high symmetry) |
Table 2. Synthesis Routes for Analogous Thioureas
Notes
- Contradictions: While N-(4-methylbenzoyl)-N'-(4-methylphenyl)thiourea shows antimicrobial activity , the absence of direct data on this compound necessitates caution in extrapolating bioactivity.
- Research Gaps: Detailed crystallographic data, quantitative solubility, and in vivo toxicity profiles for this compound remain unaddressed in the provided evidence.
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